5,5,13-trimethyl-14-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
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Overview
Description
3-isobutyl-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-isobutyl-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions to form the final product. Specific reagents and catalysts are used to facilitate these reactions, and conditions such as temperature and pH are carefully controlled to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making it feasible to produce the compound in quantities sufficient for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
3-isobutyl-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical factors that influence the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
3-isobutyl-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-isobutyl-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,3,3-trimethyl-3H-indole: This compound shares some structural similarities but differs in its specific functional groups and overall structure.
Pyrano[2,3-f]chromene-4,8-dione derivatives: These compounds have similar heterocyclic ring systems but differ in their substituents and specific ring fusion patterns.
Uniqueness
3-isobutyl-2,8,8-trimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific combination of heterocyclic rings and substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
664970-94-9 |
---|---|
Molecular Formula |
C19H23N3O2S |
Molecular Weight |
357.5g/mol |
IUPAC Name |
5,5,13-trimethyl-14-(2-methylpropyl)-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C19H23N3O2S/c1-10(2)8-22-11(3)20-15-13-6-12-9-24-19(4,5)7-14(12)21-17(13)25-16(15)18(22)23/h6,10H,7-9H2,1-5H3 |
InChI Key |
FJMCSKZOCVUHJG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=O)N1CC(C)C)SC3=C2C=C4COC(CC4=N3)(C)C |
Canonical SMILES |
CC1=NC2=C(C(=O)N1CC(C)C)SC3=C2C=C4COC(CC4=N3)(C)C |
Origin of Product |
United States |
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